molecular formula C10H12O3 B13608210 4-(1-Hydroxyallyl)-2-methoxyphenol

4-(1-Hydroxyallyl)-2-methoxyphenol

Cat. No.: B13608210
M. Wt: 180.20 g/mol
InChI Key: CAQJZUXHKMYJEF-UHFFFAOYSA-N
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Description

4-(1-Hydroxyallyl)-2-methoxyphenol (CAS 112465-50-6) is a phenolic compound of research interest, particularly in the field of natural product chemistry. While direct studies on this specific molecule are limited, its structural features are commonly investigated within the broader context of plant-derived metabolites . Researchers analyze such compounds to understand their potential role in the antioxidant, antimicrobial, and other biological activities observed in complex plant extracts . The primary research value of 4-(1-Hydroxyallyl)-2-methoxyphenol lies in its use as a standard or reference material for the phytochemical profiling and characterization of medicinal plants. It serves as a key analyte in Gas Chromatography–Mass Spectrometry (GC-MS) studies, aiding in the comprehensive identification of bioactive constituents present in herbal extracts . By using this high-purity compound, scientists can accurately identify its presence and concentration in plant materials, which is a crucial step in linking specific phytochemicals to observed pharmacological effects. This product is intended for laboratory research and analysis only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-(1-hydroxyprop-2-enyl)-2-methoxyphenol

InChI

InChI=1S/C10H12O3/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h3-6,8,11-12H,1H2,2H3

InChI Key

CAQJZUXHKMYJEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C=C)O)O

Origin of Product

United States

Preparation Methods

Halogenation of Guaiacol to 4-Halo-2-methoxyphenol

A common initial step in the synthesis involves halogenating guaiacol (2-methoxyphenol) to obtain 4-halogen-2-methoxyphenol derivatives, which serve as key intermediates.

  • Procedure: Guaiacol is dissolved in an organic solvent such as toluene or dichloroethane. A halogenating reagent (e.g., sulfonyl chloride or thionyl chloride) is added dropwise at controlled temperatures (around 20 to 22 °C). The reaction is stirred for several hours (6 to 6.5 hours). Tail gases are absorbed by sodium hydroxide solution. After reaction completion, the mixture is neutralized with saturated sodium bicarbonate solution to pH 6–7, followed by separation, drying over anhydrous sodium sulfate, filtration, and solvent removal under reduced pressure.

  • Yields: High yields of 90–92% for 4-chloro-2-methoxyphenol have been reported.

Step Reagents/Conditions Temperature Time Yield (%) Reference
Halogenation Guaiacol + sulfonyl chloride or thionyl chloride in toluene/dichloroethane 20–22 °C 6–6.5 h 90–92

Alkylation of 4-Halo-2-methoxyphenol to 4-Halo-2-methoxy-1-alkoxyalkylphenol

The halogenated intermediate undergoes alkylation with alkyl halide alkyl ethers to introduce an alkoxyalkyl substituent.

  • Procedure: 4-Halo-2-methoxyphenol and an alkali (e.g., potassium carbonate or triethylamine) are dissolved in an organic solvent such as dichloromethane or toluene. Alkyl halide alkyl ether (e.g., methyl chloromethyl ether or methyl bromomethyl ether) is added dropwise at room temperature. The mixture is stirred for 11 to 12 hours until the reaction ceases to progress. The reaction mixture is then worked up by adding water, separating layers, drying the organic phase over anhydrous sodium sulfate, filtering, and removing the solvent under reduced pressure.

  • Yields: Alkylation yields are high, typically 97–98%.

Step Reagents/Conditions Temperature Time Yield (%) Reference
Alkylation 4-Halo-2-methoxyphenol + alkyl halide alkyl ether + alkali in dichloromethane/toluene Room temp 11–12 h 97–98

Grignard Reaction to Introduce the Allyl Group

The key step to form 4-(1-hydroxyallyl)-2-methoxyphenol involves reacting the alkylated intermediate with allyl magnesium halide (a Grignard reagent).

  • Procedure: The 4-halogen-2-methoxy-1-alkoxyalkylphenol is dissolved in an ether solvent and added dropwise to an ether solution of allyl magnesium halide. The reaction proceeds at room temperature until the starting material disappears (monitored by thin-layer chromatography). The Grignard reagent is then quenched by adding ammonium chloride aqueous solution. The mixture is distilled under reduced pressure to remove ether, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated to yield 4-allyl-2-methoxy-1-alkoxyalkylphenol.
Step Reagents/Conditions Temperature Time Yield (%) Reference
Grignard Reaction 4-Halo-2-methoxy-1-alkoxyalkylphenol + allyl magnesium halide in ether Room temp Until completion Not specified

Hydrolysis to Obtain 4-(1-Hydroxyallyl)-2-methoxyphenol

The final step involves acid-catalyzed hydrolysis of the alkoxyalkyl group to yield the free hydroxyallyl derivative.

  • Procedure: The 4-allyl-2-methoxy-1-alkoxyalkylphenol is dissolved in an organic solvent with p-toluenesulfonic acid monohydrate. The mixture is stirred at room temperature until complete reaction. The solvent is removed under reduced pressure, and the residue is distilled under high vacuum to obtain the target compound.
Step Reagents/Conditions Temperature Time Yield (%) Reference
Hydrolysis 4-Allyl-2-methoxy-1-alkoxyalkylphenol + p-toluenesulfonic acid in organic solvent Room temp Until completion Not specified

Alternative Method: Alkylation of Eugenol with Ethyl Chloroacetate

Another approach involves alkylation of eugenol (4-allyl-2-methoxyphenol) with ethyl chloroacetate in the presence of potassium carbonate in polar aprotic solvents.

  • Procedure: Eugenol is dissolved in solvents such as N,N-dimethylformamide, dimethyl sulfoxide, acetonitrile, or tetrahydrofuran at 0 °C. Potassium carbonate is added, followed by ethyl chloroacetate. The reaction mixture is stirred at 0 °C and then at room temperature. The progress is monitored by thin-layer chromatography. After completion, the mixture is poured onto crushed ice, warmed to room temperature, and extracted with dichloromethane.

  • Observations: The reaction proceeds via bimolecular nucleophilic substitution, with solvent choice affecting yield. Tetrahydrofuran showed poor reaction progress.

Solvent Reaction Progress Yield (%) (approximate) Reference
N,N-Dimethylformamide Good Not specified
Dimethyl sulfoxide Good Not specified
Acetonitrile Good Not specified
Tetrahydrofuran Poor Not applicable

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product Yield (%) Reference
1 Halogenation Guaiacol Sulfonyl chloride/thionyl chloride, toluene/DCM, 20–22 °C, 6–6.5 h 4-Halo-2-methoxyphenol 90–92
2 Alkylation 4-Halo-2-methoxyphenol Alkyl halide alkyl ether, K2CO3/triethylamine, RT, 11–12 h 4-Halo-2-methoxy-1-alkoxyalkylphenol 97–98
3 Grignard Reaction 4-Halo-2-methoxy-1-alkoxyalkylphenol Allyl magnesium halide in ether, RT, monitored by TLC 4-Allyl-2-methoxy-1-alkoxyalkylphenol Not specified
4 Hydrolysis 4-Allyl-2-methoxy-1-alkoxyalkylphenol p-Toluenesulfonic acid, organic solvent, RT 4-(1-Hydroxyallyl)-2-methoxyphenol Not specified
5 Alkylation (Alternative) Eugenol Ethyl chloroacetate, K2CO3, polar aprotic solvents, 0 °C to RT Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate Not specified

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyallyl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Hydroxyallyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyallyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key analogs, their properties, and activities:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activities Source/Application References
4-(1-Hydroxyallyl)-2-methoxyphenol (112465-50-6) C₁₀H₁₂O₃ 180.2005 Antimicrobial, antioxidant, anti-inflammatory Plant extracts (Astragalus, Millettia)
4-[N-(4-Hydroxyphenyl)carboximidoyl]-2-methoxyphenol (PAPVN) C₁₄H₁₄N₂O₃ 258.27 Analgesic (lower hepatotoxicity than paracetamol) Synthetic (p-aminophenol + vanillin)
4-(2-Chloropropyl)-2-methoxyphenol C₁₀H₁₁ClO₂ 198.65 Synthetic intermediate; structural studies Eugenol hydrohalogenation
(E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol C₁₈H₁₈O₄ 298.34 Anti-colon cancer (NF-κB/STAT3 inhibition) Synthetic (Heck reaction derivatives)
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol C₁₀H₁₂O₃ 180.20 Antifungal, phytotoxic (seed germination inhibition) Plant extracts (Aster incisus, Nitraria)

Key Findings and Contrasts

Analgesic Activity: PAPVN vs. Paracetamol
  • PAPVN: Synthesized from p-aminophenol and vanillin, PAPVN showed a docking score of -75.0088 (vs. -67.3820 for paracetamol), suggesting higher COX-2 binding affinity in silico . However, in vivo studies revealed weaker analgesic efficacy than paracetamol, necessitating further toxicity evaluations .
Anticancer Activity: (E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol
  • This analog, featuring additional methoxy groups, inhibited colon tumor growth in mice (2.5–5 mg/kg) by inducing apoptosis via NF-κB/STAT3 pathways. Its stability and drug-likeness surpass earlier butenyl derivatives .
Antimicrobial and Phytotoxic Effects
  • 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: A positional isomer of the target compound, this analog exhibited antifungal activity and inhibited seed germination in Nitraria roborowskii by depleting soil oxygen .
  • 4-(1-Hydroxyallyl)-2-methoxyphenol: Demonstrated broader antimicrobial applications, including against respiratory pathogens .
Structural Modifications and Bioactivity
  • Benzimidazole Derivatives (): Complex analogs like 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol (CAS: 85573-18-8) show entirely distinct mechanisms due to heterocyclic incorporation, highlighting structural versatility in drug design .

Q & A

Basic Research Question

  • Spectroscopy : NMR (¹H/¹³C) and IR are critical for identifying functional groups (e.g., hydroxyallyl and methoxy moieties) . GC-MS is essential for purity assessment and fragmentation pattern analysis in pyrolysis studies .
  • Crystallography : Single-crystal X-ray diffraction (XRD) provides precise bond lengths, angles, and hydrogen-bonding networks. For example, related methoxyphenol derivatives show dihedral angles of 44.26°–82.91° between aromatic systems, validated using Bruker SMART CCD diffractometers .

How does the hydroxyallyl group influence the compound’s reactivity in substitution or oxidation reactions?

Advanced Research Question
The hydroxyallyl group enhances electrophilic substitution at the ortho/para positions due to resonance stabilization. Oxidation studies on similar compounds suggest that the allylic alcohol moiety may form ketones or epoxides under mild oxidizing agents (e.g., KMnO₄), while harsh conditions could degrade the aromatic ring . Reactivity can be modulated using protective groups (e.g., acetyl for -OH) to direct selectivity .

What strategies can resolve contradictions in reported biological activity data for 4-(1-Hydroxyallyl)-2-methoxyphenol?

Advanced Research Question
Discrepancies in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (pH, solvent polarity) or impurity profiles. Recommendations include:

  • Standardized Assays : Use cell-free systems (e.g., DPPH radical scavenging) alongside cell-based models to differentiate direct chemical vs. cellular effects .
  • Comparative Studies : Benchmark against structurally similar compounds, such as coniferyl alcohol derivatives, to isolate structure-activity relationships .

What safety protocols are critical when handling 4-(1-Hydroxyallyl)-2-methoxyphenol in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as related methoxyphenols cause irritation (Category 2A/2B hazards) .
  • Ventilation : Use fume hoods during synthesis or pyrolysis to avoid inhalation of volatile byproducts .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How can computational methods predict the interactions of 4-(1-Hydroxyallyl)-2-methoxyphenol with biological targets?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes like cyclooxygenase-2 (COX-2) or antioxidant regulators (e.g., Nrf2). Key parameters include:

  • Ligand Preparation : Optimize 3D conformations using DFT (e.g., B3LYP/6-31G*) .
  • Binding Affinity : Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

What are the challenges in scaling up the synthesis of 4-(1-Hydroxyallyl)-2-methoxyphenol for pharmacological studies?

Advanced Research Question

  • Yield Optimization : Pyrolytic synthesis may produce complex mixtures; fractional distillation or HPLC purification is needed for gram-scale isolation .
  • Stability : The compound’s allylic alcohol group is prone to dehydration; storage under inert atmospheres (-20°C) is recommended .

How does the compound’s hydrogen-bonding network impact its crystallographic packing and solubility?

Advanced Research Question
XRD data for analogous compounds reveal intermolecular O─H⋯N and O─H⋯O hydrogen bonds, forming 3D networks that influence melting points and solubility in polar solvents (e.g., DMSO) . Solubility can be enhanced via co-crystallization with cyclodextrins or salt formation .

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